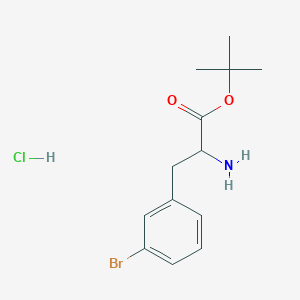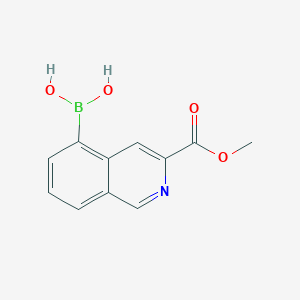
(3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to an isoquinoline ring, which is further substituted with a methoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid typically involves the introduction of the boronic acid group to the isoquinoline ring. One common method is through the borylation of a suitable isoquinoline precursor using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale boronic acid synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., HCl) or protic solvents (e.g., water, methanol).
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.
Protodeboronation: The major product is the de-boronated isoquinoline derivative.
Scientific Research Applications
(3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with unique properties, such as polymers and sensors.
Mechanism of Action
The mechanism of action of (3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronate ester reacts with a palladium complex to form a new carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then undergoes reductive elimination to form the coupled product .
Comparison with Similar Compounds
Similar Compounds
3-Methoxycarbonyl-5-nitrophenyl boronic acid: Similar in structure but with a nitro group instead of an isoquinoline ring.
5-Methoxy-3-pyridineboronic acid: Contains a pyridine ring instead of an isoquinoline ring.
Uniqueness
(3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid is unique due to its isoquinoline ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective.
Properties
Molecular Formula |
C11H10BNO4 |
|---|---|
Molecular Weight |
231.01 g/mol |
IUPAC Name |
(3-methoxycarbonylisoquinolin-5-yl)boronic acid |
InChI |
InChI=1S/C11H10BNO4/c1-17-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12(15)16/h2-6,15-16H,1H3 |
InChI Key |
MCELZULAKGIPBD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=C(N=CC2=CC=C1)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653564.png)
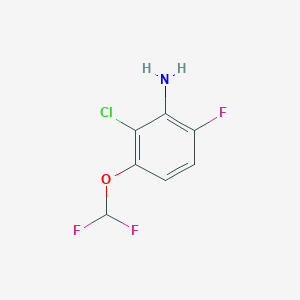

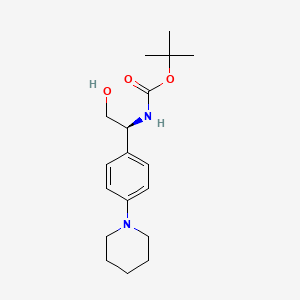
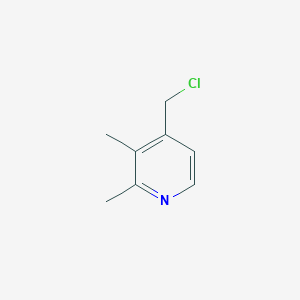
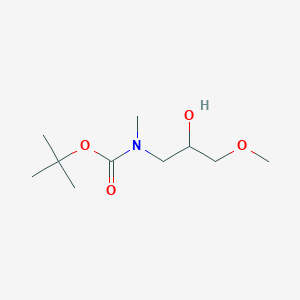

![(5E)-5-[[5-[5-[5-[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13653600.png)
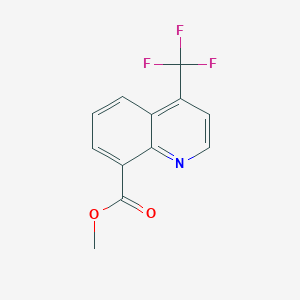
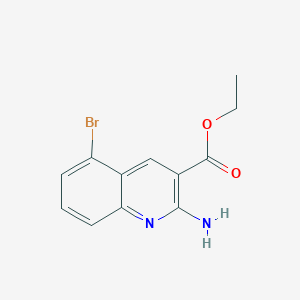
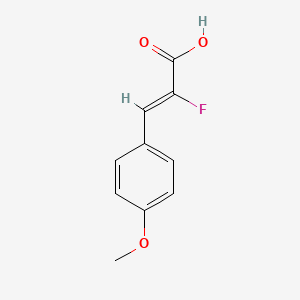
![4(1H)-Pyrimidinone, 2,3-dihydro-5,6-bis[(phenylmethylene)amino]-2-thioxo-](/img/structure/B13653623.png)
